molecular formula C48H84O14 B1207266 Alborixin CAS No. 57760-36-8

Alborixin

Cat. No. B1207266
CAS RN: 57760-36-8
M. Wt: 885.2 g/mol
InChI Key: WWDHGOLBPBWCNJ-GXXSWWTOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alborixin is a polycyclic polyether ionophorous antibiotic, which is active against Gram-positive bacteria and fungi . It was isolated from cultures of a strain of Streptomyces albus .


Molecular Structure Analysis

Alborixin has a molecular formula of C48H84O14 . Its structure is closely related to that of X-206 . More detailed structural analysis would require access to specific scientific resources or databases.


Physical And Chemical Properties Analysis

Alborixin is a white solid that is very soluble in organic solvents but insoluble in water . More detailed physical and chemical properties would require specific experimental data or access to dedicated chemical databases.

Scientific Research Applications

Antibacterial and Antifungal Properties

Alborixin, identified as an ionophorous antibiotic from the nigericin group, has been isolated from cultures of Streptomyces albus. It exhibits significant activity against Gram-positive bacteria and fungi. The isolation, structure, and physicochemical properties of Alborixin indicate its potential as an antibacterial and antifungal agent (Delhomme, Kergomard, Kergomard, & Staron, 1976); (Gachon, Farges, & Kergomard, 1976).

Anticancer Potential

Alborixin has shown promising anticancer properties. A study highlighted its significant cytotoxic activity against various human cancer cell lines, including human colon (HCT-116) cancer cells. It induces apoptotic cell death in these cells through mechanisms involving ROS elevation and modulation of apoptotic proteins (Shah et al., 2016).

Applications in Neurodegenerative Diseases

Alborixin has been identified as a potent inducer of autophagy, which can clear amyloid-beta (Aβ) in microglia and primary neuronal cells. This finding is significant for neurodegenerative diseases like Alzheimer's, where Aβ accumulation is a key factor. Alborixin's ability to induce autophagy and clear Aβ suggests its potential as a therapeutic lead against Alzheimer's disease (Wani et al., 2019).

Anticoccidial Activity

In veterinary medicine, Alborixin has demonstrated anticoccidial activity. It showed broad-spectrum activity against several species of Eimeria in chickens, although it was less efficacious than standard drugs like monensin and maduramycin (Folz, Nowakowski, Lee, Conder, Rector, & Brodasky, 1987).

Cardiovascular Effects

Studies have explored the cardiovascular effects of Alborixin in anesthetized dogs and guinea pigs. It induced a significant increase in ventricular contractile force and arterial pressures, along with alterations in plasma potassium and sodium concentrations. These findings suggest its potential impact on cardiovascular function (Moins, Gachon, & Duchêne-Marullaz, 1979); (Gachon & Moins, 1980).

Anticryptosporidial Activity

Alborixin has shown significant activity against Cryptosporidium parvum, an intestinal parasite. Its effectiveness was evaluated in a SCID mouse model of chronic cryptosporidiosis, presenting it as a potential agent for treating this infection (Mead et al., 1995).

Mechanism of Action

Alborixin clears amyloid-β by inducing autophagy through PTEN-mediated inhibition of the AKT pathway . This mechanism of action suggests that Alborixin could potentially be used as a therapeutic agent for conditions like Alzheimer’s disease .

properties

IUPAC Name

(2R)-2-[(2S,3S,5R,6S)-6-[(2R,3S)-3-[(2R,5S,6R)-6-[[(2R,3S,5R,6R)-6-[(R)-[(2S,5S)-5-[(2R,3R,5S)-5-[(2R,5R,6S)-6-ethyl-5-hydroxy-5-methyloxan-2-yl]-2-hydroxy-3,5-dimethyloxolan-2-yl]-5-methyloxolan-2-yl]-hydroxymethyl]-6-hydroxy-3,5-dimethyloxan-2-yl]methyl]-6-hydroxy-5-methyloxan-2-yl]-2-hydroxybutyl]-3,5-dimethyloxan-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H84O14/c1-13-38-43(10,53)18-17-39(58-38)44(11)23-30(7)48(56,62-44)45(12)19-16-35(59-45)41(50)47(55)29(6)21-26(3)37(61-47)24-46(54)28(5)14-15-34(60-46)31(8)33(49)22-36-25(2)20-27(4)40(57-36)32(9)42(51)52/h25-41,49-50,53-56H,13-24H2,1-12H3,(H,51,52)/t25-,26+,27+,28+,29-,30-,31+,32-,33-,34-,35+,36+,37-,38+,39-,40+,41-,43-,44+,45+,46-,47-,48-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDHGOLBPBWCNJ-GXXSWWTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(CCC(O1)C2(CC(C(O2)(C3(CCC(O3)C(C4(C(CC(C(O4)CC5(C(CCC(O5)C(C)C(CC6C(CC(C(O6)C(C)C(=O)O)C)C)O)C)O)C)C)O)O)C)O)C)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@](CC[C@@H](O1)[C@@]2(C[C@H]([C@@](O2)([C@@]3(CC[C@H](O3)[C@H]([C@]4([C@@H](C[C@@H]([C@H](O4)C[C@@]5([C@H](CC[C@@H](O5)[C@@H](C)[C@@H](C[C@H]6[C@@H](C[C@@H]([C@H](O6)[C@@H](C)C(=O)O)C)C)O)C)O)C)C)O)O)C)O)C)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H84O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701035449
Record name Alborixin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701035449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

885.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57760-36-8
Record name Alborixin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57760-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alborixin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057760368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alborixin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701035449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALBORIXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I21L1W8NY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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